
N-Methylphalloidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylphalloidin is a derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin and its derivatives, including this compound, are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization. This property makes them valuable tools in cell biology and biochemistry for studying actin dynamics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylphalloidin typically involves the methylation of phalloidin. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, ensuring that the compound is suitable for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylphalloidin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles leading to substitution of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
N-Methylphalloidin has a wide range of applications in scientific research:
Cell Biology: Used to stabilize and visualize actin filaments in cells, aiding in the study of cytoskeletal dynamics.
Biochemistry: Employed in assays to investigate actin-binding proteins and their interactions.
Medicine: Potential use in drug delivery systems and as a tool for studying cellular processes related to actin.
Industry: Utilized in the development of biosensors and diagnostic tools .
Mecanismo De Acción
N-Methylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding alters the structural conformation of actin, influencing its interaction with other actin-binding proteins. The primary molecular target is F-actin, and the pathway involves the stabilization of actin filaments, which is crucial for maintaining cellular structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Phalloidin: The parent compound, also binds and stabilizes F-actin.
Jasplakinolide: Another actin-stabilizing compound with a different binding site and mechanism.
Cytochalasins: Actin-binding compounds that inhibit actin polymerization rather than stabilizing it
Uniqueness
N-Methylphalloidin is unique due to its specific methylation, which may enhance its binding affinity and stability compared to phalloidin. This modification can provide more precise tools for studying actin dynamics and interactions in various research applications .
Propiedades
Número CAS |
35167-13-6 |
|---|---|
Fórmula molecular |
C36H50N8O11S |
Peso molecular |
802.9 g/mol |
Nombre IUPAC |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-10,23,31-trimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C36H50N8O11S/c1-16-28(48)39-22-11-21-20-8-6-7-9-25(20)43(5)35(21)56-14-24(34(54)44-13-19(47)10-26(44)32(52)38-16)41-33(53)27(18(3)46)42-29(49)17(2)37-31(51)23(40-30(22)50)12-36(4,55)15-45/h6-9,16-19,22-24,26-27,45-47,55H,10-15H2,1-5H3,(H,37,51)(H,38,52)(H,39,48)(H,40,50)(H,41,53)(H,42,49) |
Clave InChI |
XHUXYGHEHCWWIN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2CC3=C(N(C4=CC=CC=C34)C)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


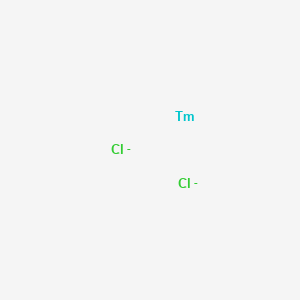
![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
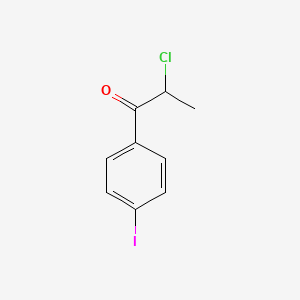
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)

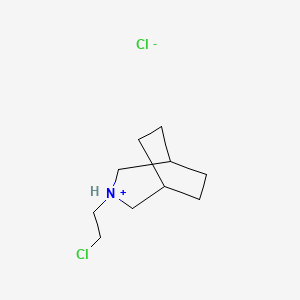
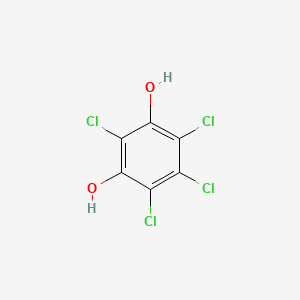

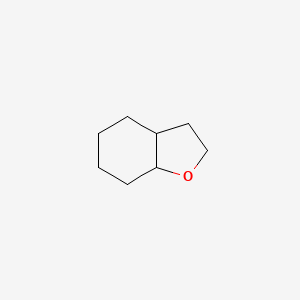


![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
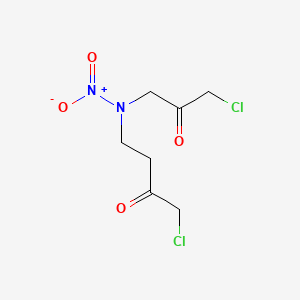
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
